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Compound of Interest

Compound Name: 4-Bromo-3,5-difluorophenol

Cat. No.: B1277710

CAS Number: 130191-91-2

This technical guide provides a comprehensive overview of 4-Bromo-3,5-difluorophenol, a
key building block in modern organic synthesis, particularly in the fields of medicinal chemistry
and materials science. This document is intended for researchers, scientists, and drug
development professionals, offering detailed information on its properties, synthesis,
applications, and safety.

Physicochemical Properties

4-Bromo-3,5-difluorophenol is an off-white crystalline solid.[1] Its key physicochemical
properties are summarized in the table below, providing a ready reference for experimental
design and computational modeling.
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Property Value Reference
CAS Number 130191-91-2 [1][2]
Molecular Formula CeH3BrF20 [1][2]
Molecular Weight 208.99 g/mol [11[2]
Melting Point 72-76 °C [1]
Boiling Point 228 °C at 760 mmHg [1]
Density 1.858 g/cm3 [1]
Flash Point 91.7 °C [1]
Solubility ji?)r_i:i:;/Ls;luzl;IoeCi)rl water (8.2 o
LogP 2.43 (2]
pKa (Predicted) 7.42 £0.23 [1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-Bromo-3,5-

difluorophenol. Below is a summary of available spectral data.

Mass Spectrometry

Predicted mass spectrometry data provides insights into the fragmentation patterns and

molecular ion peaks.

Adduct m/z (Predicted)

[M+H]* 208.94081

[M+Na]* 230.92275

[M-H]- 206.92625

[M]*+ 207.93298
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Data sourced from PubChemLite.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for 4-Bromo-3,5-difluorophenol is not readily available in the
searched literature, data for a structurally similar compound, 4-bromo-2,3-difluorophenol, in
CDCls is reported as: *H NMR (400MHz, chloroform-d): & 7.15-7.21 (m, 1H), 6.69-6.76 (m, 1H),
5.30-5.31 (m, 1H) ppm.[4] This can provide a useful reference for the expected chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental FT-IR data for the target compound is not available in the provided search
results. However, the FT-IR spectrum of the related compound 4-bromo-2,3-difluorophenol has
been recorded.[5] For phenols, characteristic IR absorptions include a broad O-H stretching
band around 3200-3600 cm~! and C-O stretching bands in the 1260-1000 cm~1 region.
Aromatic C-H stretching typically appears above 3000 cm—1,

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 4-Bromo-3,5-
difluorophenol was not found in the literature search, a representative procedure can be
adapted from established methods for the synthesis of structurally similar compounds, such as
the bromination of fluorinated phenols. A plausible synthetic route starts from 3,5-
difluorophenol.

Representative Experimental Protocol: Bromination of
3,5-Difluorophenol

This protocol is a hypothetical adaptation based on the bromination of other phenols and
should be optimized for specific laboratory conditions.

Materials:
 3,5-Difluorophenol
e N-Bromosuccinimide (NBS)

o Acetonitrile (CHsCN)
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Dichloromethane (CH2Clz2)

Saturated aqueous sodium thiosulfate (Na2S203) solution

Brine

Anhydrous magnesium sulfate (MgSQOa)

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

In a round-bottom flask, dissolve 3,5-difluorophenol (1.0 eq) in acetonitrile.

Cool the solution to 0 °C in an ice bath.

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate
solution.

Extract the mixture with dichloromethane (3 x volumes).

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and
filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl
acetate gradient, to yield pure 4-Bromo-3,5-difluorophenol.
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Caption: A generalized workflow for the synthesis of 4-Bromo-3,5-difluorophenol.

Applications in Organic Synthesis

4-Bromo-3,5-difluorophenol is a valuable intermediate in organic synthesis, primarily due to
the presence of three reactive sites: the hydroxyl group, the bromine atom, and the activated

aromatic ring.

Role in Drug Discovery and Development

The fluorinated and brominated phenyl motif is of significant interest in medicinal chemistry.
The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug
candidates. The bromine atom serves as a versatile handle for further functionalization, most
notably in cross-coupling reactions. This compound is a key starting material for the synthesis
of various classes of therapeutic agents.

Key Reactions

4.2.1. Suzuki-Miyaura Cross-Coupling

The bromine atom in 4-Bromo-3,5-difluorophenol readily participates in palladium-catalyzed
Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters. This allows for the
formation of carbon-carbon bonds and the synthesis of more complex biaryl structures, which
are common scaffolds in pharmaceuticals.
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Representative Protocol for Suzuki-Miyaura Coupling:

» To a reaction vessel, add 4-Bromo-3,5-difluorophenol (1.0 eq), an arylboronic acid (1.2
eq), a palladium catalyst such as Pd(PPhs)4 (0.05 eq), and a base like potassium carbonate
(2.0 eq).

+ Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

» Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several
hours.

e Monitor the reaction by TLC.

o After completion, cool the reaction mixture, dilute with water, and extract with an organic
solvent.

o Purify the product via column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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130191-91-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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